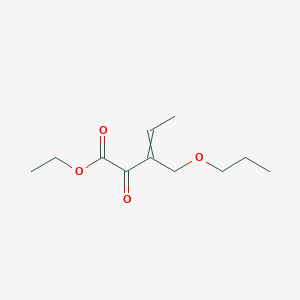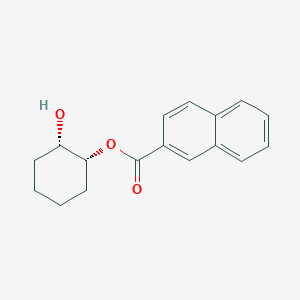![molecular formula C25H33IN4O3 B14215662 D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-99-7](/img/structure/B14215662.png)
D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide is a synthetic peptide compound It is composed of leucine, alanine, phenylalanine, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide typically involves the stepwise coupling of amino acids and the iodophenyl group. The process begins with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The iodophenyl group is introduced through an iodination reaction using iodine and a suitable oxidizing agent. Finally, the protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can facilitate the large-scale production of peptide compounds. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The compound can be reduced to remove the iodine atom, yielding a phenylalanine derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, through halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogen exchange reactions can be carried out using reagents like silver fluoride (AgF) or copper(I) chloride (CuCl).
Major Products Formed
Oxidation: Iodophenol derivatives.
Reduction: Phenylalanine derivatives.
Substitution: Fluorophenylalanine or chlorophenylalanine derivatives.
Scientific Research Applications
D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide
- D-Leucyl-L-alanyl-N-[(4-bromophenyl)methyl]-D-phenylalaninamide
- D-Leucyl-L-alanyl-N-[(4-chlorophenyl)methyl]-D-phenylalaninamide
Uniqueness
D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s biological activity and stability. Additionally, the iodophenyl group can be used as a radiolabel for imaging studies, providing a valuable tool for research and diagnostic applications.
Properties
CAS No. |
824406-99-7 |
|---|---|
Molecular Formula |
C25H33IN4O3 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2S)-1-[[(2R)-1-[(4-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-7-5-4-6-8-18)25(33)28-15-19-9-11-20(26)12-10-19/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22+/m0/s1 |
InChI Key |
ZTJFBXHLQFQBOH-MTNREXPMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)NC(=O)[C@@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


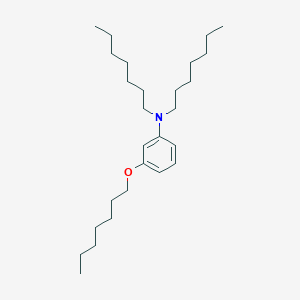

oxophosphanium](/img/structure/B14215597.png)

![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
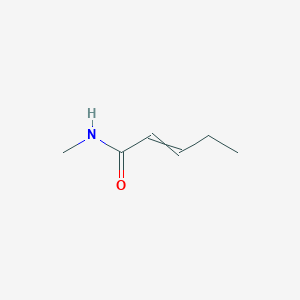
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
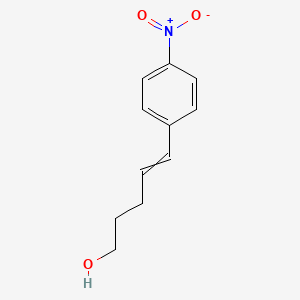
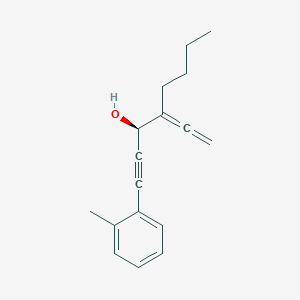
![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
![Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-](/img/structure/B14215647.png)
![1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene](/img/structure/B14215648.png)
